3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound that belongs to the piperidine family, characterized by the presence of a difluorobenzyl group. The compound is primarily utilized in pharmaceutical research and development, particularly in the synthesis of various bioactive molecules.
The compound is cataloged under several identifiers, including the CAS number 1220020-16-5 and has been listed in various chemical databases such as PubChem and AK Scientific. Its synthesis and applications are documented in scientific literature, highlighting its relevance in medicinal chemistry.
3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is classified as a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a benzyl ether linkage, which enhances its pharmacological properties.
The synthesis of 3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride typically involves a multi-step process:
The reaction conditions can vary based on the desired yield and purity. Common solvents used include dichloromethane or ethanol, and reaction temperatures may range from room temperature to reflux conditions depending on the reactivity of the starting materials.
The molecular formula for 3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is C12H14ClF2N. The structure includes:
3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions typical for piperidine derivatives:
The reactivity of this compound can be influenced by the electronic effects of the difluorobenzyl group, which can stabilize certain intermediates during reactions.
The mechanism of action of 3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. It may act as an inhibitor or modulator within specific pathways relevant to pharmacological applications.
While specific data on its mechanism is limited, compounds with similar structures often exhibit activity against various biological targets including neurotransmitter receptors and enzymes involved in metabolic pathways.
3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is primarily used in:
This compound exemplifies the versatility of piperidine derivatives in medicinal chemistry and highlights their potential for further research into therapeutic applications.
The synthesis of 3-{[(2,6-difluorobenzyl)oxy]methyl}piperidine hydrochloride employs a convergent strategy featuring piperidine ring elaboration and late-stage benzyl ether coupling. A representative pathway begins with N-Boc-protected 3-hydroxymethylpiperidine, where the hydroxyl group is activated via mesylation (methanesulfonyl chloride, triethylamine, dichloromethane, 0°C to RT, 2h). The resulting mesylate undergoes nucleophilic displacement with sodium iodide in acetone (reflux, 12h) to yield the 3-iodomethyl intermediate, achieving >85% conversion [2].
Alternatively, direct lithiation-functionalization strategies are employed. Sec-butyllithium-mediated ortho-lithiation of N-Boc-piperidine derivatives at -78°C in anhydrous THF, followed by quenching with dimethylformamide (DMF), generates the aldehyde-functionalized piperidine precursor. Subsequent sodium borohydride reduction (MeOH, 0°C, 1h) provides the hydroxymethyl derivative, crucial for ether formation [2] [6]. A critical optimization involves in situ silyl protection (TBSCl, imidazole, DMF) of the 3-hydroxyl group prior to lithiation to prevent nucleophilic attack on the piperidine nitrogen, improving yields from 45% to 78% [2].
Table 1: Key Intermediates in Piperidine Core Functionalization
Intermediate | Synthetic Step | Reaction Conditions | Yield (%) |
---|---|---|---|
N-Boc-3-(iodomethyl)piperidine | Mesylation/Iodination | MsCl/Et₃N/DCM; NaI/acetone, reflux | 85 |
N-Boc-3-(hydroxymethyl)piperidine | Borohydride reduction of aldehyde | NaBH₄/MeOH, 0°C | 92 |
N-Boc-3-((TBSoxy)methyl)piperidine | Silyl protection | TBSCl/imidazole/DMF, RT, 12h | 95 |
3-(Carboxy)-N-Boc-piperidine | CO₂ trapping of aryl lithiated species | s-BuLi/THF/-78°C; CO₂(g) | 78 |
The pivotal benzyl ether formation couples 2,6-difluorobenzyl bromide with functionalized piperidine intermediates. Classical Williamson ether synthesis employs sodium hydride (60% dispersion in oil) as base in anhydrous DMF or acetonitrile. Reaction of 3-(halomethyl)-N-Boc-piperidine with 2,6-difluorobenzyl bromide (1.2 equiv) in DMF at 60°C for 6h achieves 70-75% yield. Catalytic approaches utilizing phase-transfer catalysts (tetrabutylammonium bromide, 5 mol%) in biphasic toluene/water systems enable milder conditions (RT, 12h, 68% yield) but require rigorous exclusion of moisture to prevent hydrolysis [2] [6].
Solvent polarity profoundly impacts reaction kinetics and byproduct formation. Polar aprotic solvents (DMF, DMSO) accelerate alkylation but risk N-dealkylation of the piperidine at temperatures >70°C. Conversely, toluene minimizes side reactions but necessitates extended reaction times (24h). Microwave-assisted synthesis (100W, 120°C, 30 min) in DMF boosts yields to 88% by suppressing competitive elimination pathways [6]. Post-coupling, acidolytic Boc deprotection (HCl/dioxane, 4M, RT, 2h) liberates the piperidine free base prior to salt formation.
Table 2: Solvent and Catalyst Screening for Ether Formation
Conditions | Base/Catalyst | Temperature | Time (h) | Yield (%) | Major Side Product |
---|---|---|---|---|---|
DMF | NaH (1.5 equiv) | 60°C | 6 | 75 | <2% O-dealkylation |
Toluene/H₂O (2:1) | TBAB (5 mol%) | RT | 12 | 68 | <5% Hydrolysis |
Acetonitrile | K₂CO₃ (2.0 equiv) | 80°C | 8 | 72 | 8% Dialkylation |
DMF (microwave) | Cs₂CO₃ (1.2 equiv) | 120°C | 0.5 | 88 | <1% Degradation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: